molecular formula C22H27NO6 B14958067 N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine

Cat. No.: B14958067
M. Wt: 401.5 g/mol
InChI Key: UGQNKKSFSAAQPD-UHFFFAOYSA-N
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Description

N-{[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine is a synthetic derivative of the benzo[c]chromen scaffold, a bicyclic system fused with a tetrahydropyran ring. The compound features a 4-methyl group and a 6-oxo substituent on the chromen core, with a norleucine side chain conjugated via an oxyacetyl linker at the 3-position . The compound’s synthesis likely involves coupling 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid (CAS: 302551-41-3, MW: 288.3 g/mol) with norleucine using methods analogous to those described for related acetamide derivatives .

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C22H27NO6/c1-3-4-9-17(21(25)26)23-19(24)12-28-18-11-10-15-14-7-5-6-8-16(14)22(27)29-20(15)13(18)2/h10-11,17H,3-9,12H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

UGQNKKSFSAAQPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine typically involves multiple steps. The initial step often includes the preparation of the benzo[c]chromen core, followed by functionalization to introduce the norleucine moiety. Common reagents used in these reactions include Meldrum’s acid, acid chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. It is known to bind selectively to certain receptors, leading to the activation or inhibition of various signaling pathways. This can result in the modulation of inflammatory responses, antioxidant activity, and other biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between N-{[(4-methyl-6-oxo-benzo[c]chromen-3-yl)oxy]acetyl}norleucine and analogous compounds:

Compound Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Biological Relevance
Target Compound 4-Methyl-6-oxo-tetrahydrobenzo[c]chromen 3-oxyacetyl-norleucine Amide, ether, ketone ~401.46* Potential enzyme inhibition (inferred)
N-(8,9-Dimethoxy-6-oxo-6H-benzo[c]chromen-3-yl)acetamide (29) 6-Oxo-benzo[c]chromen 8,9-dimethoxy, 3-acetamide Amide, ether, ketone ~335.33† Non-competitive liver pyruvate inhibitor
N-{[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-D-methionine 6-Oxo-tetrahydrobenzo[c]chromen 3-oxyacetyl-D-methionine Amide, ether, ketone, thioether 405.47 Structural analog with sulfur-containing side chain
2-((3-Methyl-6-oxo-benzo[c]chromen-1-yl)oxy)acetic acid derivatives 3-Methyl-6-oxo-benzo[c]chromen Variable side chains (e.g., alkyl, aryl) Carboxylic acid, ether, ketone 288–350‡ Building blocks for drug discovery
(6-Substituted 4-Oxo-4H-chromen-3-yl)methyl N-substituted aminoacetates 4-Oxo-chromene 3-aminomethyl esters Ester, ketone 300–400‡ Antimicrobial/anti-inflammatory activity

*Calculated from precursor (MW 288.3) + norleucine (C₆H₁₃NO₂) – H₂O. †Calculated from molecular formula C₁₉H₁₇NO₆. ‡Estimated range based on substituent variability.

Key Structural and Functional Differences

Core Modifications: The target compound’s tetrahydrobenzo[c]chromen core increases rigidity and lipophilicity compared to non-hydrogenated analogs like compound 29 . 4-Methyl substitution may enhance metabolic stability relative to 3-methyl derivatives (e.g., InterBioScreen compounds ).

Acetamide vs. Ester: Unlike ester-containing chromene derivatives , the target compound’s amide linkage improves hydrolytic stability.

Pharmacological Implications: Compound 29 demonstrated non-competitive inhibition of liver pyruvate kinase, suggesting the benzo[c]chromen core is critical for enzyme interaction . The target compound’s norleucine side chain may modulate selectivity or potency. Chromene esters (e.g., ) show antimicrobial activity, but amide derivatives like the target compound are typically more metabolically stable, extending half-life in vivo.

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